ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a benzofuran core substituted at three positions:
- Position 2: A phenyl group.
- Position 3: An ethyl ester functional group.
- Position 5: A 4-nitrobenzoyloxy substituent.
The 4-nitrobenzoyloxy group is a strong electron-withdrawing moiety, enhancing the compound’s electrophilicity and influencing its chemical reactivity and biological interactions. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry, particularly as a pharmacophore or synthetic intermediate .
Properties
IUPAC Name |
ethyl 5-(4-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-2-30-24(27)21-19-14-18(31-23(26)16-8-10-17(11-9-16)25(28)29)12-13-20(19)32-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKDLLOJOSWPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361879 | |
| Record name | Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-99-2 | |
| Record name | Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: Formation of ethyl 5-[(4-aminobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.
Hydrolysis: Formation of 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate exhibit anticancer properties. The nitrobenzoyl moiety is known to enhance the cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Photophysical Properties
This compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths allows for potential use in light-emitting diodes (LEDs) and solar cells .
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in creating polymers with specific optical properties or functionalities. Its incorporation into polymer matrices can enhance the mechanical strength and thermal stability of the materials produced .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Variations in Benzofuran Derivatives
Key structural analogs differ in substituents at positions 2, 5, or 6, altering electronic, steric, and biological properties. Below is a comparative analysis:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| Target Compound : Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | Position 5: 4-nitrobenzoyloxy; Position 2: phenyl | ~425.35 | Strong electron-withdrawing nitro group; high electrophilicity | Potential drug intermediate, agrochemicals |
| Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | Position 5: 4-fluorobenzoyloxy; Position 2: methyl | ~330.34 | Fluorine enhances lipophilicity; reduced steric bulk vs. phenyl | Medicinal chemistry (enzyme inhibition) |
| Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | Position 6: bromo; Position 5: nitrophenylmethoxy | ~494.25 | Bromine enables cross-coupling reactions; nitro enhances reactivity | Synthetic intermediate, materials science |
| Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate | Position 5: sulfonamide; Position 2: methyl | ~466.47 | Sulfonamide group confers hydrogen-bonding capacity | Antibacterial agents, enzyme inhibitors |
| Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate | Position 5: bromo; Position 6: nitro | ~448.19 | Dual electron-withdrawing groups (Br, NO₂); planar structure | Explosives, photodynamic therapy |
Functional Group Impact
- Nitro vs. Halogen Substituents : The nitro group (target compound) is a stronger electron-withdrawing group than halogens (e.g., F, Cl, Br), making the target compound more reactive in nucleophilic substitution or electrophilic aromatic substitution reactions .
- Sulfonamide vs. Ester Groups : Sulfonamide-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes. In contrast, ester groups (target compound) may improve membrane permeability .
Biological Activity
Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 865658-41-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran backbone, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that compounds similar to this compound may interact with various biological targets. The benzofuran structure is often associated with:
- Antiviral Activity : Studies have shown that benzofuran derivatives can inhibit the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase enzyme. Molecular docking studies suggest that these compounds exhibit strong binding affinities to the enzyme, which is crucial for viral replication .
- Anti-inflammatory Effects : The presence of nitro groups in benzofuran derivatives has been linked to anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- Antiviral Activity : In a study evaluating several benzofuran derivatives against HCV, this compound demonstrated significant inhibitory effects on HCV replication. The compound's binding affinity was comparable to established antiviral agents, indicating its potential as a therapeutic candidate .
- Cytotoxicity Assays : Cytotoxicity tests revealed that this compound exhibits low toxicity to human cell lines while maintaining potent antiviral activity. This profile suggests a favorable safety margin for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Case Study 1 : A recent investigation into the effects of benzofuran-based compounds on cancer cells indicated that these compounds could induce apoptosis in malignant cells while sparing normal cells. This compound was included in this study, showcasing promising results in inhibiting tumor growth .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key steps in synthesizing ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate?
The synthesis typically involves a multi-step approach:
Core Benzofuran Formation : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran backbone.
Functionalization : Introduction of the 4-nitrobenzoyloxy group via esterification or nucleophilic acyl substitution.
Esterification : Reaction with ethyl chloroformate or alcohol to install the ethyl carboxylate group.
Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Note: The nitro group may require nitration steps, which should be optimized for regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity.
- IR Spectroscopy : Identification of ester (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (expected m/z ~450-460).
- X-ray Crystallography (if crystalline): Resolve structural ambiguities, e.g., conformation of the nitrobenzoyloxy group .
Q. How do the functional groups influence its chemical reactivity?
- Nitrobenzoyloxy Group : Electron-withdrawing nature activates the benzofuran core for electrophilic substitutions but may hinder nucleophilic attacks.
- Ethyl Carboxylate : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., conversion to carboxylic acids).
- Phenyl Group : Provides steric bulk, affecting reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Experimental Variables : Assess purity (>98% recommended), solvent effects (DMSO vs. aqueous buffers), and cell-line specificity (e.g., HeLa vs. MCF-7).
- Statistical Analysis : Use ANOVA or t-tests to compare IC₅₀ values across studies.
- Structural Confounders : Compare substituent effects (e.g., nitro vs. fluoro groups) using molecular docking to predict target binding .
Q. How does the 4-nitro substituent impact reactivity compared to halogenated analogs?
| Substituent | Electronic Effect | Reactivity Impact | Bioactivity Example |
|---|---|---|---|
| 4-NO₂ | Strong electron-withdrawing | Accelerates SNAr reactions | Higher cytotoxicity in MCF-7 cells |
| 4-F | Moderate electron-withdrawing | Enhances metabolic stability | Improved pharmacokinetics in rodent models |
| 4-Cl | Electron-withdrawing | Increases lipophilicity (logP) | Enhanced blood-brain barrier penetration |
Q. What methodologies identify the pharmacological targets of this compound?
- Molecular Docking : Screen against kinase or protease libraries (e.g., PDB) to predict binding to targets like COX-2 or topoisomerase II.
- Enzyme Inhibition Assays : Measure IC₅₀ for enzymes linked to inflammation (e.g., 5-LOX) or cancer (e.g., HDACs).
- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity loss in gene-edited cell lines .
Q. How can computational modeling optimize its stability under varying conditions?
- DFT Calculations : Predict degradation pathways (e.g., hydrolysis of the ester group).
- MD Simulations : Assess solubility in aqueous vs. lipid environments.
- QSPR Models : Correlate substituents with shelf-life stability (e.g., nitro groups may reduce photodegradation) .
Methodological Guidelines
- Data Reproducibility : Report reaction conditions (temperature, catalyst loading) and characterization parameters (NMR solvent, MS ionization mode).
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 cell lines for preliminary safety).
- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
